molecular formula C8H10N2O B11742769 2-(Pyridin-2-yl)oxazolidine

2-(Pyridin-2-yl)oxazolidine

Cat. No.: B11742769
M. Wt: 150.18 g/mol
InChI Key: TWJRHXYHAIPHOX-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)oxazolidine is a heterocyclic compound that features both a pyridine ring and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Pyridin-2-yl)oxazolidine can be synthesized through several methods. One common approach involves the condensation of 2-pyridinecarboxaldehyde with an amino alcohol under acidic conditions. This reaction typically proceeds via a Schiff base intermediate, which then cyclizes to form the oxazolidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an amino alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Oxazolidinones.

    Reduction: Amino alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)oxazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)oxazolidine depends on its application. For instance, as a ligand in coordination chemistry, it binds to metal centers through its nitrogen atoms, forming stable complexes. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)oxazolidine is unique due to its specific structural arrangement, which allows it to form stable complexes with metals and exhibit distinct chemical reactivity. This makes it particularly valuable in catalysis and as a building block for more complex molecules .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-pyridin-2-yl-1,3-oxazolidine

InChI

InChI=1S/C8H10N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4,8,10H,5-6H2

InChI Key

TWJRHXYHAIPHOX-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1)C2=CC=CC=N2

Origin of Product

United States

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